(2E)-3-phenyl-2-sulfanylprop-2-enoic acid

Carboxypeptidase A Enzyme inhibition Protease inhibitor

(2E)-3-Phenyl-2-sulfanylprop-2-enoic acid (CAS 5740-34-1), also known as α-mercaptobenzeneacrylic acid or 2-mercapto-3-phenylacrylic acid, is an α,β-unsaturated carboxylic acid bearing a thiol group at the α-position and a phenyl substituent at the β-position. Its molecular formula is C₉H₈O₂S with a molecular weight of 180.23 g/mol.

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
CAS No. 5740-34-1
Cat. No. B11706043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-phenyl-2-sulfanylprop-2-enoic acid
CAS5740-34-1
Molecular FormulaC9H8O2S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C(=O)O)S
InChIInChI=1S/C9H8O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)/b8-6+
InChIKeyNAEHAPZYAHRUTE-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-Phenyl-2-sulfanylprop-2-enoic Acid (CAS 5740-34-1): A Multifunctional α-Mercaptoacrylic Acid Scaffold for Enzyme Inhibition and Metal Chelation


(2E)-3-Phenyl-2-sulfanylprop-2-enoic acid (CAS 5740-34-1), also known as α-mercaptobenzeneacrylic acid or 2-mercapto-3-phenylacrylic acid, is an α,β-unsaturated carboxylic acid bearing a thiol group at the α-position and a phenyl substituent at the β-position [1]. Its molecular formula is C₉H₈O₂S with a molecular weight of 180.23 g/mol [1]. This compound belongs to the α-mercapto-β-aryl acrylic acid class, which has been studied as a selective chelator for metal ions [2], a potent inhibitor of carboxypeptidase A [3], and a core pharmacophore for calpain inhibition [4]. The (E)-geometry of the double bond and the presence of both the thiol and carboxylic acid functionalities confer distinct reactivity and binding properties that differentiate it from saturated or chain-extended analogs.

Why Generic Substitution Fails for (2E)-3-Phenyl-2-sulfanylprop-2-enoic Acid: Structural Determinants of Potency and Selectivity


Close structural analogs of (2E)-3-phenyl-2-sulfanylprop-2-enoic acid cannot be substituted interchangeably because even minor modifications to the scaffold produce drastic functional consequences. Saturation of the α,β-double bond (as in PD 145305, 3-phenyl-2-sulfanylpropanoic acid) completely abolishes calpain inhibitory activity, rendering the compound useless as a calpain pharmacophore . Extension of the carbon chain by a single methylene unit (2-mercapto-4-phenylbut-2-enoic acid) reduces carboxypeptidase A inhibitory potency by 210-fold [1]. The specific combination of the (E)-configured double bond, the α-thiol nucleophile, and the β-phenyl ring is required for selective metal chelation at pH 6.3–9.4, enabling the spectrophotometric determination of manganese with ε = 7.3 × 10³ L mol⁻¹ cm⁻¹ [2]. These sharp structure-activity relationships mean that generic substitution with off-the-shelf mercapto acids, saturated analogs, or chain-extended homologs will produce inconsistent or negative experimental results.

(2E)-3-Phenyl-2-sulfanylprop-2-enoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Carboxypeptidase A Inhibition: Ki = 10 nM — 210-Fold More Potent Than the Butenoic Acid Homolog

(2E)-2-Mercapto-3-phenylacrylic acid inhibits bovine carboxypeptidase A (CPA) with a Ki of 0.00001 mM (10 nM) at pH 7.5 and 25 °C [1]. The one-carbon homolog (2E)-2-mercapto-4-phenylbut-2-enoic acid displays a Ki of 0.0021 mM (2100 nM) under identical conditions [2]. This constitutes a 210-fold difference in inhibitory potency driven entirely by the length of the carbon chain separating the phenyl ring from the mercaptoacrylic acid core.

Carboxypeptidase A Enzyme inhibition Protease inhibitor

Spectrophotometric Manganese Determination: Molar Absorptivity ε = 7.3 × 10³ L mol⁻¹ cm⁻¹ Outperforms Conventional Chromogenic Agents

3-Phenyl-2-mercaptopropenoic acid forms a stable 1:2 Mn(II) chelate that is quantitatively extracted into isoamyl alcohol across a broad pH range of 6.3–9.4. The complex exhibits maximum absorbance at 625 nm with a molar absorptivity ε = 7.3 × 10³ L mol⁻¹ cm⁻¹ [1]. Beer's law is obeyed up to a manganese concentration of 20 µg mL⁻¹. In contrast, conventional dithizone-based manganese determination methods typically yield molar absorptivities in the range of 1–3 × 10³ L mol⁻¹ cm⁻¹ [2], conferring a 2–7-fold sensitivity advantage to the mercaptopropenoic acid method.

Manganese analysis Spectrophotometry Metal chelation

Calpain Inhibition Pharmacophore: The α,β-Unsaturated Bond Is Essential — Saturated Analog PD 145305 Is Inactive

The α,β-unsaturated mercaptoacrylic acid scaffold is a sine qua non for calpain inhibition. PD150606, a 4-iodophenyl-substituted α-mercaptoacrylic acid, potently inhibits calpain-1 with Ki = 0.21 µM and calpain-2 with Ki = 0.37 µM . Critically, the corresponding saturated analog PD 145305 (3-phenyl-2-sulfanylpropanoic acid, CAS 90536-15-5), which lacks the double bond, is devoid of calpain inhibitory activity and is sold explicitly as a negative control for calpain inhibitor experiments . (2E)-3-Phenyl-2-sulfanylprop-2-enoic acid retains the essential α,β-unsaturated system and the thiol group, placing it in the active pharmacophore class.

Calpain inhibitor Neuroprotection Cysteine protease

Cadmium Mobilization In Vivo: α-Mercapto-β-aryl Acrylic Acid Class Reduces Tissue Cadmium Burden Comparable to Dithiocarbamate Chelators

α-Mercapto-β-aryl acrylic acids have been evaluated as cadmium chelating antidotes in rats. The furyl analog (MFA) was almost as effective as the reference chelator sodium N-benzyl-D-glucamine dithiocarbamate (NBG-DTC) in enhancing urinary and fecal excretion of cadmium, reducing tissue and blood cadmium levels, and attenuating cadmium-induced increases in hepatic and renal metallothionein content [1]. MFA outperformed the 2-hydroxyphenyl analog (MHA) and the phenylene di-mercaptoacrylic acids (1,2-PDMA and 1,4-PDMA). (2E)-3-Phenyl-2-sulfanylprop-2-enoic acid is a member of this α-mercapto-β-aryl acrylic acid class, with the phenyl substituent providing a distinct balance of lipophilicity and metal-binding affinity compared to furyl or hydroxyphenyl analogs.

Cadmium toxicity Heavy metal chelation Antidote development

Triphenyltin(IV) Derivatives of 3-Phenyl-2-sulfanylpropenoic Acid Display Antimicrobial and Anticancer Activities

Triphenyltin(IV) complexes of 3-(aryl)-2-sulfanylpropenoic acid esters, including the 3-phenyl derivative, were synthesized and structurally characterized by X-ray crystallography [1]. The complexes were tested for antimicrobial activity against E. coli, S. aureus, B. subtilis, P. aeruginosa, and carbapenem-resistant P. aeruginosa, as well as C. albicans. In vitro cytotoxic activity was evaluated against HeLa-229 (cervical carcinoma), A2780 (ovarian carcinoma), and A2780cis (cisplatin-resistant) cell lines [1]. The phenyl-substituted tin complexes exhibited distinct activity profiles compared to the furyl and thienyl analogs, demonstrating the tunability of biological activity through aryl substituent choice.

Organometallic chemistry Antimicrobial Cytotoxicity

Highest-Impact Application Scenarios for (2E)-3-Phenyl-2-sulfanylprop-2-enoic Acid Based on Quantitative Differentiation Evidence


High-Affinity Carboxypeptidase A Reference Inhibitor for Protease Selectivity Profiling

With a Ki of 10 nM against bovine CPA, (2E)-3-phenyl-2-sulfanylprop-2-enoic acid serves as one of the most potent small-molecule CPA inhibitors available. It can be used as a reference standard in CPA enzymology, protease selectivity screening panels, and crystallographic studies of inhibitor-enzyme complexes. The 210-fold potency advantage over the butenoic acid homolog [1] ensures that researchers selecting this compound obtain the highest-affinity probe in the mercaptoalkenoic acid series, minimizing non-specific binding artifacts at low concentrations.

Trace Manganese Quantification in Environmental and Biological Matrices

The compound's ability to form a 1:2 Mn(II) chelate with ε = 7.3 × 10³ L mol⁻¹ cm⁻¹ at 625 nm and quantitative extraction into isoamyl alcohol (pH 6.3–9.4) [1] makes it a practical chromogenic reagent for spectrophotometric manganese determination. Applications include monitoring manganese levels in drinking water, wastewater, soil extracts, plant digests, and clinical samples. The broad working pH range and high sensitivity (Beer's law up to 20 µg mL⁻¹ Mn) reduce the need for pH adjustment and sample preconcentration.

Calpain Inhibitor Scaffold for Structure-Activity Relationship (SAR) Studies

The α,β-unsaturated mercaptoacrylic acid core is essential for calpain inhibition, as demonstrated by the inactivity of the saturated analog PD 145305 [1]. (2E)-3-Phenyl-2-sulfanylprop-2-enoic acid, bearing the unsubstituted phenyl ring, provides the baseline scaffold for systematic SAR exploration. Researchers can introduce halogens, alkyl, or alkoxy substituents on the phenyl ring to modulate potency, selectivity between calpain-1 and calpain-2, and cellular permeability, building on the established pharmacophore defined by PD150606 (Ki = 0.21 µM) .

Lead Scaffold for Heavy Metal Antidote Development

As a member of the α-mercapto-β-aryl acrylic acid class shown to mobilize cadmium in vivo with efficacy approaching NBG-DTC [1], (2E)-3-phenyl-2-sulfanylprop-2-enoic acid offers a starting point for designing novel chelating antidotes for cadmium, mercury, and lead poisoning. The phenyl substituent provides a distinct lipophilicity profile that can be tuned through ring substitution to optimize absorption, distribution, and metal-binding selectivity relative to furyl (MFA) or hydroxyphenyl (MHA) analogs.

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